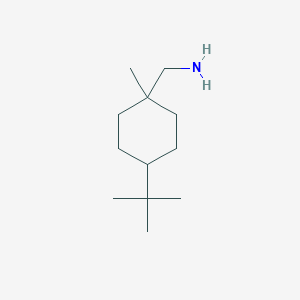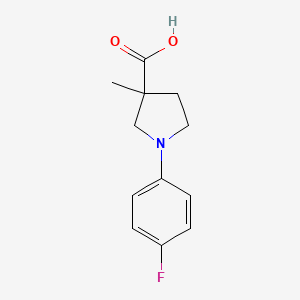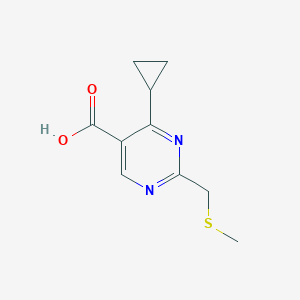
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C10H12N2O2S. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Addition of the Methylthio Group: The methylthio group can be added through nucleophilic substitution reactions, using methylthiol as the nucleophile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and automated control systems.
化学反应分析
Types of Reactions
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or alcohols, base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate
- 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxamide
- 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxaldehyde
Uniqueness
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, methylthio group, and carboxylic acid group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
属性
分子式 |
C10H12N2O2S |
|---|---|
分子量 |
224.28 g/mol |
IUPAC 名称 |
4-cyclopropyl-2-(methylsulfanylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S/c1-15-5-8-11-4-7(10(13)14)9(12-8)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,13,14) |
InChI 键 |
UQHZLJOUVJZDDS-UHFFFAOYSA-N |
规范 SMILES |
CSCC1=NC=C(C(=N1)C2CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


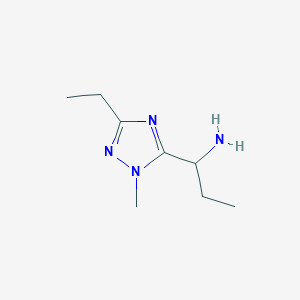
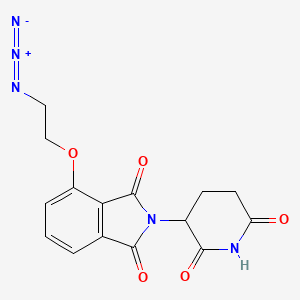
![5-(Ethylsulfonyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536089.png)
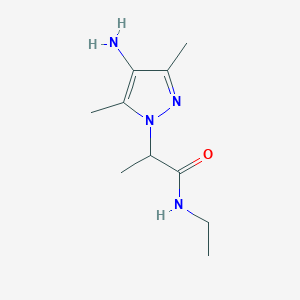
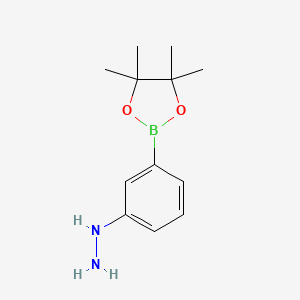

![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride](/img/structure/B13536102.png)
![Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate](/img/structure/B13536116.png)


